molecular formula C17H33N3O2 B6994854 N-(2-cycloheptyloxyethyl)-1,4-dimethyl-1,4-diazepane-6-carboxamide

N-(2-cycloheptyloxyethyl)-1,4-dimethyl-1,4-diazepane-6-carboxamide

Cat. No.: B6994854
M. Wt: 311.5 g/mol
InChI Key: RNCYQRHBSGIUAY-UHFFFAOYSA-N
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Description

N-(2-cycloheptyloxyethyl)-1,4-dimethyl-1,4-diazepane-6-carboxamide: is a synthetic organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cycloheptyloxyethyl)-1,4-dimethyl-1,4-diazepane-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The initial step involves the cyclization of a suitable diamine precursor with a dihalide to form the diazepane ring. This reaction is usually carried out under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide.

    Introduction of the Cycloheptyloxyethyl Group: The next step involves the alkylation of the diazepane ring with a cycloheptyloxyethyl halide. This reaction is typically performed in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

    Carboxamide Formation: The final step involves the introduction of the carboxamide functional group. This can be achieved by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-cycloheptyloxyethyl)-1,4-dimethyl-1,4-diazepane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced compounds with altered functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be studied for its potential biological activity, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or targets.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of N-(2-cycloheptyloxyethyl)-1,4-dimethyl-1,4-diazepane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-(2-cycloheptyloxyethyl)-1,4-dimethyl-1,4-diazepane-6-carboxamide can be compared with other similar compounds, such as:

    N-(2-cycloheptyloxyethyl)-1,4-diazepane-6-carboxamide: Lacks the dimethyl groups, which may affect its chemical properties and biological activity.

    N-(2-cycloheptyloxyethyl)-1,4-dimethyl-1,4-diazepane-6-carboxylate: Contains a carboxylate group instead of a carboxamide, which may influence its reactivity and interactions with biological targets.

    N-(2-cycloheptyloxyethyl)-1,4-dimethyl-1,4-diazepane-6-sulfonamide: Contains a sulfonamide group, which may alter its chemical and biological properties compared to the carboxamide derivative.

Properties

IUPAC Name

N-(2-cycloheptyloxyethyl)-1,4-dimethyl-1,4-diazepane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O2/c1-19-10-11-20(2)14-15(13-19)17(21)18-9-12-22-16-7-5-3-4-6-8-16/h15-16H,3-14H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCYQRHBSGIUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC(C1)C(=O)NCCOC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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